The compound 6-Bromooxazolo[4,5-b]pyridine and its derivatives have garnered significant attention in recent scientific research due to their potential applications in various fields, including antiviral, antimicrobial, and antioxidant therapies. These compounds are characterized by a heterocyclic framework that allows for a diverse range of biological activities. The following analysis delves into the synthesis, mechanism of action, and applications of these compounds, drawing on data from multiple research studies.
The antiviral properties of 6-Bromooxazolo[4,5-b]pyridine derivatives are exemplified by their efficacy against HCV. The synthesis of N3,5'-cyclo-4-(beta-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one derivatives, including the 6-bromo analogue, has led to the identification of compounds with significantly improved antiviral activity compared to the lead compound. These findings suggest the potential for developing new antiviral therapies targeting HCV1.
The antimicrobial potential of these derivatives is highlighted by their activity against a range of bacterial strains. The derivatives have shown promising results in inhibiting the growth of bacteria such as E. faecalis, E. coli, and P. aeruginosa, with some compounds exhibiting activity equivalent to or better than conventional antibiotics. This suggests their potential use as novel antimicrobial agents, particularly in the fight against antibiotic-resistant bacteria2.
The antioxidant activity of [1,2,4]triazolo[1,5-a]pyridine derivatives, which are structurally related to 6-Bromooxazolo[4,5-b]pyridine, has been investigated using preclinical diagnostic methods. Compounds containing bromine atoms in specific positions of the pyridinotriazole heterosystem have shown a significant influence on the stability of erythrocyte membranes and have demonstrated the ability to inhibit the formation of reactive oxygen species. These findings suggest the potential of these derivatives as antioxidants, which could be beneficial in preventing oxidative stress-related diseases3.
The compound is synthesized through specific chemical reactions involving oxazolo[4,5-b]pyridine derivatives, particularly utilizing N-bromosuccinimide as a brominating agent. It is classified as a brominated heterocyclic compound with potential applications in pharmaceuticals due to its unique structural properties.
The synthesis of 6-bromooxazolo[4,5-b]pyridine can be achieved through a one-step reaction involving oxazolo[4,5-b]pyridine-2(3H)-ketone and N-bromosuccinimide in a solvent such as N,N-dimethylformamide. The reaction proceeds under mild conditions, which allows for efficient bromination at the 6-position of the oxazole ring.
The molecular structure of 6-bromooxazolo[4,5-b]pyridine can be described by its unique bicyclic framework. The oxazole ring contributes to its electron-rich characteristics while the pyridine ring adds basicity and further reactivity.
The compound's structure can be visualized using molecular modeling software to understand its spatial arrangement and potential interactions with biological targets.
6-Bromooxazolo[4,5-b]pyridine participates in various chemical reactions due to the presence of reactive functional groups. Notably, it can undergo nucleophilic substitutions and electrophilic aromatic substitutions.
These reactions are significant for developing derivatives with enhanced biological activity or altered physical properties.
The mechanism of action for compounds like 6-bromooxazolo[4,5-b]pyridine often involves interactions with biological targets such as enzymes or receptors. The presence of bromine enhances lipophilicity and may influence binding affinity to target proteins.
Understanding the physical and chemical properties of 6-bromooxazolo[4,5-b]pyridine is crucial for predicting its behavior in different environments.
The applications of 6-bromooxazolo[4,5-b]pyridine span several scientific fields:
6-Bromooxazolo[4,5-b]pyridine is a brominated heterocyclic compound with the systematic name 6-bromo-[1,3]oxazolo[4,5-b]pyridine. Its molecular formula is C6H3BrN2O, corresponding to a molecular weight of 199.01 g/mol. The compound bears the CAS Registry Number 1260863-86-2, which provides a unique identifier for chemical databases and commercial catalogs [1] [4]. The structural framework consists of a fused bicyclic system featuring a five-membered oxazole ring annulated with a six-membered pyridine ring. The fusion occurs between positions 4 and 5 of the oxazole moiety and positions b (equivalent to 2 and 3) of the pyridine ring, as denoted by the ring fusion descriptor [4,5-b] [2] [5].
The bromine substituent occupies position 6 on the pyridine ring, corresponding to carbon atom C6 in the fused system. This positioning is confirmed by the compound’s canonical SMILES representation (BrC1=CN=C2N=COC2=C1) and International Chemical Identifier key (InChIKey: LUCOFXKHJMMXQZ-UHFFFAOYSA-N), which encode atomic connectivity and stereochemical information [4] [5]. The structural geometry imposes significant electronic effects: the oxazole’s oxygen and nitrogen atoms create an electron-deficient system, while the bromine atom serves as an electrophilic site for metal-catalyzed cross-coupling reactions. X-ray crystallographic analyses of analogous oxazolopyridines reveal nearly coplanar ring systems, facilitating π-orbital overlap and conjugation [7].
Table 1: Fundamental Chemical Identifiers of 6-Bromooxazolo[4,5-b]pyridine
Property | Value |
---|---|
Systematic IUPAC Name | 6-bromo-[1,3]oxazolo[4,5-b]pyridine |
CAS Registry Number | 1260863-86-2 |
Molecular Formula | C6H3BrN2O |
Molecular Weight | 199.01 g/mol |
MDL Number | MFCD13193309 |
Canonical SMILES | BrC1=CN=C2N=COC2=C1 |
InChIKey | LUCOFXKHJMMXQZ-UHFFFAOYSA-N |
The chemistry of oxazolopyridines emerged prominently in the mid-20th century, with foundational studies documented in Comprehensive Heterocyclic Chemistry (1984) and its subsequent editions. Early synthetic routes focused on cyclocondensation reactions of ortho-substituted pyridines, particularly derivatives containing both hydroxyl and amino functionalities. The specific incorporation of bromine at the C6 position represented a strategic advancement to enhance the reactivity of these heterocycles toward transition metal-mediated transformations [2]. Throughout the 1990s, research accelerated with the development of regioselective bromination protocols for oxazolo[4,5-b]pyridine precursors, enabling precise installation of halogen atoms at the electron-rich positions adjacent to ring nitrogen atoms [1].
The period 2000–2010 witnessed significant methodological refinements, including microwave-assisted synthesis and catalytic cyclodehydration techniques, which improved yields and reduced reaction times for 6-bromooxazolo[4,5-b]pyridine derivatives. A notable advancement involved the application of hexachloroethane-triphenylphosphine (C2Cl6/PPh3) systems for cyclodehydration of N-(5-bromopyridin-2-yl)amides, providing efficient access to the target scaffold [9]. Concurrently, X-ray crystallographic studies resolved the molecular geometries and confirmed the regiochemistry of brominated products, establishing unambiguous structure-activity relationships for subsequent pharmacological explorations [7] [8].
Recent decades (2015–present) have emphasized sustainable synthetic approaches, incorporating phase-transfer catalysis and solvent-free conditions. The integration of computational chemistry, particularly density functional theory (DFT) studies, has elucidated electronic parameters governing reactivity—especially the bromine atom’s influence on HOMO-LUMO energy gaps (predicted collision cross-section: 127.8 Ų for [M+H]+ adduct) and molecular electrostatic potentials [5] [8]. This evolution reflects broader trends in heterocyclic chemistry toward atom-economical, mechanistically informed syntheses of functionalized scaffolds.
Table 2: Historical Evolution of Oxazolopyridine Chemistry
Time Period | Key Advancements | References |
---|---|---|
1980s | Systematic classification in CHEC; establishment of basic synthetic routes | [2] |
1990s | Regioselective bromination protocols; early X-ray structural validations | [1] [7] |
2000–2010 | Microwave-assisted syntheses; catalytic cyclodehydration methods (C2Cl6/PPh3) | [9] |
2010–2020 | Sustainable phase-transfer catalysis; solvent-free optimizations | [8] |
2020–Present | Computational modeling (DFT) for reactivity prediction; structure-property analyses | [5] [8] |
Medicinal Chemistry Applications
6-Bromooxazolo[4,5-b]pyridine serves as a privileged structural motif in central nervous system (CNS) drug discovery. Its oxazolopyridine core exhibits affinity for neuronal receptors and enzymes, particularly monoamine oxidase B (MAO-B). Structural analogs demonstrate inhibitory activity (IC50 values spanning 26.5–889.5 nM), with potency modulated by substituents on the fused ring system [2]. The bromine atom enables further derivatization via Suzuki-Miyaura cross-coupling, facilitating the introduction of aryl, heteroaryl, or alkyl groups to optimize target engagement. Recent studies highlight its incorporation into steroid hybrids—notably D-ring modified androstane derivatives—which exhibit antiproliferative effects against hormone-dependent cancers (e.g., prostate carcinoma) through mechanisms involving glycogen synthase kinase-3 (GSK-3) inhibition [6].
Beyond oncology, this scaffold contributes to antimicrobial development. Molecular docking analyses indicate that imidazo[4,5-b]pyridine analogs (structurally related to oxazolopyridines) form hydrogen bonds and hydrophobic interactions with dihydrofolate reductase (DHFR) active sites. Corresponding bioassays reveal selective activity against Gram-positive bacteria (Bacillus cereus), underscoring the pharmacophore’s versatility [8]. The electron-withdrawing bromine enhances intermolecular interactions critical for target binding, as evidenced by Hirshfeld surface analyses quantifying contact contributions in crystalline states [8].
Organic Synthesis and Material Science
As a synthetic building block, 6-bromooxazolo[4,5-b]pyridine enables diverse transformations. The C–Br bond undergoes palladium-catalyzed cross-coupling (e.g., with boronic acids or terminal alkynes), while the oxazole nitrogen participates in N-alkylation under phase-transfer conditions [1] [8]. Carboxylated derivatives (e.g., 6-bromooxazolo[4,5-b]pyridine-2-carboxylic acid, CAS 1264193-14-7) serve as precursors for peptide-mimetic architectures or metal-chelating agents, leveraging the carboxylic acid group for amide bond formation or coordination chemistry [9].
Commercial availability reinforces its utility: suppliers provide quantities from 100 mg to 10 g, with purity specifications exceeding 95% [1] [4]. Current pricing reflects synthetic complexity, ranging from $140/500 mg (Matrix Scientific) to $866/1 g (American Custom Chemicals Corporation), positioning it as a specialized but accessible intermediate for structure-activity relationship studies [1].
Table 3: Key Applications of 6-Bromooxazolo[4,5-b]pyridine Derivatives
Application Domain | Role/Function | Example |
---|---|---|
MAO-B Inhibitors | Core scaffold for neurodegenerative disease therapeutics | Piperidino-substituted analogs (IC50 = 26.5–889.5 nM) [2] |
Anticancer Agents | Component of steroidal hybrids targeting GSK-3 | Androstane-oxazolopyridines (IC50 = 11.8–12.3 µM) [6] |
Antimicrobial Development | DHFR-binding motif via imidazo[4,5-b]pyridine resemblance | Gram-positive selective derivatives [8] |
Synthetic Intermediate | Cross-coupling substrate for C–C bond formation | Suzuki-Miyaura products; carboxylated analogs [9] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3